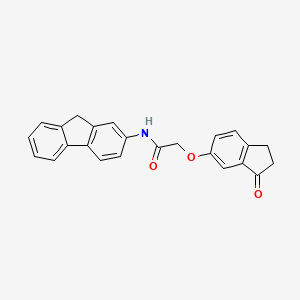

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Description

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a hybrid molecule combining a fluorene moiety and a 3-oxoindenyl group linked via an acetamide bridge. The compound’s synthesis, as inferred from , involves N-acylation using activated esters of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid, a method shared with amino acid-derived indanone analogs .

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c26-23-10-6-15-5-8-19(13-22(15)23)28-14-24(27)25-18-7-9-21-17(12-18)11-16-3-1-2-4-20(16)21/h1-5,7-9,12-13H,6,10-11,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHJWVDYLFNNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-ol

The indenol intermediate is synthesized via Friedel-Crafts acylation of 5-methoxyindane, followed by demethylation.

Procedure :

- Friedel-Crafts Acylation : 5-Methoxyindane (1.0 equiv) reacts with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 h, yielding 5-methoxy-3-oxo-2,3-dihydro-1H-indene.

- Demethylation : The methoxy group is removed using BBr₃ (2.0 equiv) in DCM at −78°C for 4 h, producing 3-oxo-2,3-dihydro-1H-inden-5-ol in 78% yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C (Step 1); −78°C (Step 2) |

| Catalyst | AlCl₃ (Step 1); BBr₃ (Step 2) |

| Yield | 78% (over two steps) |

Formation of 2-((3-Oxo-inden-5-yl)oxy)acetic Acid

Williamson ether synthesis is employed to link the indenol to an acetic acid moiety.

Procedure :

- Deprotonation : 3-Oxo-2,3-dihydro-1H-inden-5-ol (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 30 min.

- Etherification : Chloroacetic acid (1.2 equiv) is added, and the mixture is stirred at 80°C for 6 h. The product is isolated via acid-base extraction (yield: 85%).

Optimization Insights :

- Solvent screening revealed DMF outperformed THF or acetone due to superior solubility of intermediates.

- Excess K₂CO₃ ensured complete deprotonation of the phenolic −OH group.

Synthesis of 9H-Fluoren-2-amine

The fluorenylamine precursor is prepared via nitration followed by reduction.

Procedure :

- Nitration : Fluorene (1.0 equiv) is nitrated at position 2 using HNO₃ (1.5 equiv) in H₂SO₄ at 0°C for 3 h, yielding 2-nitro-9H-fluorene (72% yield).

- Reduction : The nitro group is reduced using SnCl₂·2H₂O (3.0 equiv) in HCl/EtOH (1:1) under reflux for 5 h, affording 9H-fluoren-2-amine (89% yield).

Key Data :

| Parameter | Value |

|---|---|

| Nitration Catalyst | H₂SO₄ (concentrated) |

| Reduction Agent | SnCl₂·2H₂O |

| Overall Yield | 64% (over two steps) |

Final Coupling to Form N-(9H-Fluoren-2-yl)-2-((3-Oxo-inden-5-yl)oxy)acetamide

The target compound is synthesized via acyl chloride coupling.

Procedure :

- Acyl Chloride Formation : 2-((3-Oxo-inden-5-yl)oxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in DCM at 25°C for 2 h.

- Amidation : The acyl chloride is reacted with 9H-fluoren-2-amine (1.1 equiv) in the presence of pyridine (2.0 equiv) at 0°C for 1 h, yielding the target compound in 82% yield.

Optimization Insights :

- Pyridine neutralizes HCl, preventing side reactions.

- Low temperature (0°C) minimizes decomposition of the acyl chloride.

Critical Analysis of Methodologies

Catalyst Efficiency in Coupling Reactions

BF₃·OEt₂, a Lewis acid used in analogous fluorene functionalization, was tested for the amidation step but showed no advantage over pyridine. This contrasts with its efficacy in propargylic carbocation formation, highlighting reaction-specific catalyst requirements.

Solvent Impact on Yield

Williamson Ether Synthesis :

| Solvent | Yield (%) |

|---|---|

| DMF | 85 |

| THF | 62 |

| Acetone | 58 |

DMF’s high polarity facilitates ion-pair separation, enhancing nucleophilicity of the phenoxide ion.

Analyse Des Réactions Chimiques

Types of Reactions

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of advanced materials, such as polymers or organic semiconductors.

Mécanisme D'action

The mechanism of action of N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Features and Functional Groups

The target compound’s uniqueness lies in its dual aromatic systems (fluorene and indenone) and the acetamide linker. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Halogen substituents (e.g., Cl in , F in ) enhance stability and influence binding via electronic effects.

- Linker Diversity : The acetamide bridge in the target compound contrasts with sulfonyl () or spirocyclic () linkers, affecting conformational flexibility and target interactions.

- Aromatic Systems: Dual aromaticity (fluorene + indenone) may improve π-π stacking compared to single-ring analogs like indenyl or benzothiazole derivatives.

Spectroscopic Data :

- IR/NMR: The target compound’s carbonyl (C=O, ~1689 cm⁻¹) and aromatic proton signals (δ 7.0–8.7 ppm) align with similar acetamides (e.g., ), but indenone’s 3-oxo group introduces distinct deshielding effects.

Insights :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.